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Compound of Interest

Compound Name: Propene-2-13C

CAS No.: 37020-81-8

Cat. No.: B1601853 Get Quote

Executive Summary
This guide details the electron ionization (EI) mass spectrometry behavior of Propene-2-13C (

). While the fragmentation of standard propene is a fundamental topic in organic mass
spectrometry, the introduction of a

label at the C2 position introduces complex isotopic shifts and reveals "hidden" mechanistic
pathways—specifically the carbon scrambling phenomenon mediated by the cyclopropane
radical cation intermediate.

This document is designed for researchers utilizing stable isotope labeling for metabolic flux

analysis (MFA) or reaction mechanism studies. It moves beyond simple spectrum matching to

provide a predictive framework for interpreting m/z shifts.

Fundamentals of Propene Ionization[1]
To interpret the labeled spectrum, we must first establish the baseline behavior of the unlabeled

congener (

, MW 42).

The Molecular Ion ( )
Upon electron impact (70 eV), propene forms a radical cation.
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Unlabeled Propene:

42.

Propene-2-13C:

43.

The Base Peak (Allylic Cleavage)
The dominant fragmentation channel for propene is the loss of a hydrogen radical (

) to form the resonance-stabilized allyl cation (

).

Mechanism:

Unlabeled Shift:

(Base Peak).

Labeled Shift:

.

Note: Since the label is on the carbon skeleton, and only hydrogen is lost, the

atom is retained in the allyl fragment. The base peak shifts from m/z 41 to m/z 42.

The Scrambling Enigma: Carbon Randomization
The critical nuance in interpreting Propene-2-13C spectra is the Propene-Cyclopropane

rearrangement. Before fragmentation occurs, the molecular ion possesses sufficient internal

energy to isomerize into a cyclopropane radical cation. This process effectively "scrambles" the

carbon atoms.

If the molecule fragments before scrambling, the label remains at position 2. If it fragments after

scrambling, the label is statistically randomized across the three carbon positions.
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Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium between the propene and cyclopropane radical

cations, demonstrating why position-specific labels can be lost or shifted unexpectedly.

Carbon Scrambling Pool

Propene-2-13C
(m/z 43)

Cyclopropane
Intermediate
(Scrambled)

 Isomerization
(Reversible)

Propene-1-13C

Propene-3-13C

Propene-2-13C

Click to download full resolution via product page

Figure 1: The isomerization equilibrium allows the

label (originally at C2) to migrate to C1 or C3 positions prior to fragmentation.

Detailed Fragmentation Channels
This section analyzes the specific m/z shifts observed for Propene-2-13C compared to natural

propene.

The C3 Fragment Series (Label Retention)
These fragments retain all three carbon atoms; thus, they all shift by +1 mass unit.
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Fragment Ion Structure Unlabeled m/z
Propene-2-13C
m/z

Notes

Molecular Ion 42 43 Parent peak.

Allyl Cation 41 42

Base peak

(100%). Loss of

H•.

Propargyl Cation 39 40
Loss of 2H from

Allyl.

The C2 Fragment Series (The Scrambling Evidence)
The formation of the vinyl cation (

) involves the loss of a methyl radical (

). This is where the scrambling becomes experimentally visible.

Scenario A (Direct Cleavage):

Structure:

Loss of terminal methyl (

) leaves

.

Result: m/z 28.

Scenario B (Scrambled Cleavage):

If the carbon skeleton randomizes, the "methyl" group lost could contain the

atom.

Loss of
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leaves

.

Result: m/z 27.

Observation: In the mass spectrum of Propene-2-13C, you will observe a split signal in the C2

region. While m/z 28 is favored (direct cleavage), the presence of a significant m/z 27 peak is

the diagnostic signature of carbon scrambling.
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Figure 2: Fragmentation tree showing the divergence in the C2 region due to label loss vs.

retention.

Experimental Protocol: System Suitability
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To ensure accurate detection of these isotopic shifts, the mass spectrometer must be tuned

correctly to resolve m/z 42 from m/z 43 without "bleed" (crosstalk).

Instrument Parameters (GC-MS)
Ionization Source: Electron Ionization (EI).[1]

Electron Energy: 70 eV (Standard). Note: Lowering energy to 15-20 eV can reduce

scrambling, potentially simplifying the spectrum, though sensitivity will drop.

Source Temperature: 230°C.[2]

Scan Range: m/z 10 – 100 (Low mass cutoff is critical to see m/z 27/28).

Step-by-Step Workflow
Background Subtraction: Propene is a volatile gas. Ensure the background air/water peaks

(m/z 18, 28, 32) are subtracted carefully. Note that

is m/z 28, which interferes with the labeled vinyl cation. High-resolution MS or careful
background subtraction is required.

Standard Injection: Inject natural propene first. Confirm the 41/42 ratio (Natural abundance of

makes 42 approx 3.3% of 41).

Labeled Injection: Inject Propene-2-13C.

Ratio Calculation: Calculate the ratio of m/z 28 to m/z 27.

If Ratio > 10:1

Minimal scrambling (Direct cleavage dominates).

If Ratio

1:1 or 2:1

Significant scrambling is occurring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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